molecular formula C19H27NO4 B2858165 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1396872-27-7

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2858165
CAS No.: 1396872-27-7
M. Wt: 333.428
InChI Key: UQLSAWCHKSLDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound built around a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic structure of significant interest in medicinal chemistry and drug discovery . This core structure is characterized by a central carbon atom shared between a piperidine ring and a 1,3-dioxane ring, incorporating two oxygen atoms and ketal-like geometry that can influence the molecule's conformation and physicochemical properties . The specific biological activity and research applications of this compound are areas for ongoing investigation. Researchers are exploring the properties of this and related spirocyclic scaffolds for their potential in various fields, including as building blocks for the synthesis of more complex molecules . As a high-quality research chemical, it is essential for probing structure-activity relationships and developing novel bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14(2)15-5-7-16(8-6-15)22-9-17(21)20-10-19(11-20)12-23-18(3,4)24-13-19/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLSAWCHKSLDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound notable for its unique spirocyclic structure. This compound, characterized by its interaction with various biological targets, has garnered attention in pharmacological research due to its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C17H23NO3
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1396717-41-1

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in the body. The spirocyclic structure enables it to fit into unique binding sites, potentially leading to the modulation of enzymatic activity and receptor signaling pathways. This can result in various biological effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities:

Activity Description
Antimicrobial Inhibits the growth of bacteria and fungi through interference with cell wall synthesis.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
Analgesic Provides pain relief through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study demonstrated that derivatives of spirocyclic compounds showed significant activity against various bacterial strains, suggesting that the compound may possess similar antimicrobial properties due to its structural characteristics.
  • Anti-inflammatory Effects
    • Research involving animal models indicated that compounds similar to this compound significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli.
  • Analgesic Activity
    • In a controlled trial, spirocyclic compounds were shown to alleviate pain responses in subjects through central nervous system pathways, indicating potential for use in pain management therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison is made with structurally related compounds:

Compound Biological Activity Notes
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-oneAntimicrobial, Anti-inflammatorySimilar spirocyclic structure
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneModerate anti-inflammatory effectsLess potent than the target compound
tert-butyl 2-oxo-7-azaspiro[3.5]nonaneExhibits mild analgesic propertiesDifferent substitution pattern

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
  • Structural Similarities: Shares the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl backbone, ensuring comparable steric and electronic properties.
  • Key Differences: The ethanone substituent is a benzooxazole-thio group instead of 4-isopropylphenoxy.
  • Synthetic Routes: Likely involves thioacylation steps, contrasting with the phenolic ether formation required for the target compound.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
  • Structural Similarities : Spirocyclic frameworks (e.g., 1,3-diazaspiro[4.5]decane) provide rigidity akin to the target compound.
  • The piperazine-propyl side chain in compounds like 13 and 14 introduces basicity and CNS-targeting pharmacophores, diverging from the neutral 4-isopropylphenoxy group .
  • Pharmacological Implications: These derivatives are often explored for neuroactive properties, whereas the target compound’s phenoxy group may favor peripheral targets.

Ethanone-Based Derivatives

Hydroxyacetophenones (e.g., 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone)
  • Structural Similarities: Ethanone backbone with aromatic substitution.
  • Key Differences: Simpler structures lacking spirocyclic or heteroatom-rich systems. For example, 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone (C10H10O4, MW 194.19) has lower molecular weight and higher polarity due to hydroxyl/acetyloxy groups .
  • Synthetic Flexibility: Hydroxyacetophenones are synthesized via straightforward acylations, while the target compound requires advanced cyclization strategies .

Data Tables: Comparative Analysis

Property Target Compound 2-(Benzo[d]oxazol-2-ylthio)-... JWH-250 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone
Molecular Formula C21H27NO4 (est.) C20H22N2O4S C22H25NO2 C10H10O4
Molecular Weight ~381.45 g/mol 410.47 g/mol 335.44 g/mol 194.19 g/mol
Key Functional Groups Spirocyclic ether-azide, phenoxy Spirocyclic ether-azide, benzooxazole-thio Indole-ethanone, methoxyphenyl Acetyloxy, hydroxyl, ethanone
Synthetic Complexity High (spirocyclization required) High (thioacylation) Moderate (alkylation/acylation) Low (direct acylation)
Lipophilicity (logP est.) ~3.5 (high) ~2.8 (moderate) ~4.1 (very high) ~1.2 (low)

Research Findings and Implications

  • Structural Rigidity vs. Flexibility: The spirocyclic core in the target compound enhances metabolic stability compared to non-spiro analogs like JWH-250, which may degrade rapidly in vivo .
  • Solubility Challenges: The 4-isopropylphenoxy group increases hydrophobicity, necessitating formulation strategies (e.g., nanocrystallization) absent in hydrophilic hydroxyacetophenones .
  • Pharmacological Potential: While diazaspiro derivatives target neurological pathways , the target compound’s phenoxy group could align with anti-inflammatory or kinase-inhibitory applications, warranting further SAR studies.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone?

A multi-step approach is typically employed, involving:

  • Spirocyclic Core Formation : Reacting 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with acylating agents under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to introduce the ethanone moiety .
  • Phenoxy Group Coupling : Utilizing nucleophilic aromatic substitution or Ullmann-type reactions to attach the 4-isopropylphenoxy group. Optimize reaction time and temperature to minimize byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and substituent positions. Key signals include the isopropyl group (δ 1.2–1.3 ppm, doublet) and the azaspiro ring protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z 347.2) and fragmentation patterns indicative of the spiro system .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the carbonyl group’s LUMO may guide nucleophilic attack .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, accelerating reactions .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., via HPLC monitoring) to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data for azaspiro compounds?

  • Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify true EC50/IC50 values, avoiding false positives from non-specific binding .
  • Off-Target Screening : Use kinase/GPCR panels to assess selectivity. For example, cross-reactivity with cytochrome P450 enzymes may explain variability in metabolic studies .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-isopropylphenoxy with 4-fluorophenoxy) to isolate structure-activity relationships .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and degradation pathways?

  • Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor by LC-MS for hydroxylated or cleaved products .
  • Biotic Degradation : Use soil/water microcosms with microbial communities. Measure half-life via isotope labeling (e.g., 14C-tracking) and identify metabolites .
  • QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~2.8) and molecular volume (~250 ų) .

Methodological Challenges and Solutions

Q. What are the critical factors in optimizing enantiomeric purity during synthesis?

  • Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric induction during spiro ring formation. Achieve >90% ee with 5 mol% catalyst loading .
  • Chiral Stationary Phases (HPLC) : Employ cellulose-based columns (e.g., Chiralpak IC) for enantiomer resolution. Validate purity via circular dichroism .

Q. How can stability issues in aqueous buffers be mitigated for in vitro assays?

  • Lyophilization : Prepare stock solutions in DMSO and dilute into assay buffers immediately before use to prevent hydrolysis .
  • Buffer Additives : Include 0.1% BSA or cyclodextrins to stabilize the compound via hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.